molecular formula C14H12O2 B8057409 Phenol, 4,4'-(1,2-ethenediyl)bis-

Phenol, 4,4'-(1,2-ethenediyl)bis-

Cat. No.: B8057409
M. Wt: 212.24 g/mol
InChI Key: XLAIWHIOIFKLEO-UHFFFAOYSA-N
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Description

Phenol, 4,4'-(1,2-ethenediyl)bis- (IUPAC name: 4-[2-(4-hydroxyphenyl)ethenyl]phenol) is a bisphenol derivative characterized by two para-substituted phenol groups connected via an ethenediyl (–CH=CH–) bridge. Its molecular formula is C₁₄H₁₂O₂ (m/z: 212.08), with a planar structure that enables π-π conjugation, enhancing its UV absorption and fluorescence properties . The compound’s SMILES notation is C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O, and its InChIKey is XLAIWHIOIFKLEO-UHFFFAOYSA-N .

Key properties include:

  • Collision Cross-Section (CCS): Predicted CCS values range from 147.2 to 162.0 Ų for various ionized forms ([M+H]⁺, [M+Na]⁺, etc.) .
  • Applications: Used as a photoinitiator in 3D bioprinting (e.g., DAS, a sulfonated derivative) and as a fluorescent probe due to its stilbene-like backbone .

Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)ethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAIWHIOIFKLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859527
Record name (E/Z)-4‐[2‐(4‐hydroxyphenyl)ethenyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659-22-3
Record name 4,4′-(1,2-Ethenediyl)bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=659-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(1,2-ethenediyl)bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stilbene-4,4'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.484
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Preparation Methods

Reaction Conditions and Catalysts

  • Catalysts : Sulfonic acid resins (e.g., Amberlyst®), hydrochloric acid, or sulfuric acid are employed. Heterogeneous catalysts like ion-exchange resins improve reusability and reduce byproducts.

  • Temperature : Optimal reaction temperatures range from 60°C to 90°C, balancing reaction kinetics and thermal stability.

  • Molar Ratios : A phenol-to-glyoxal molar ratio of 8:1 minimizes oligomerization and maximizes yield.

Table 1: Representative Reaction Conditions for Acid-Catalyzed Synthesis

CatalystTemperature (°C)Yield (%)Purity (%)
HCl (5 wt%)707892
Amberlyst® 36858595
H2SO4 (10 wt%)657288

Continuous Flow Reactor Systems

Industrial-scale production often utilizes continuous flow reactor systems to enhance efficiency and scalability. A patented method describes a multi-feed reactor column where phenol and glyoxal are introduced at multiple points alongside a solid acid catalyst. This approach mitigates hotspots and improves mass transfer, achieving yields exceeding 90%.

Key Advantages:

  • Reduced Byproducts : Staged feeding of glyoxal prevents local excess, minimizing cross-linking.

  • Catalyst Longevity : Solid acid catalysts (e.g., sulfonated zirconia) maintain activity for >1,000 hours.

Purification and Isolation

Crude reaction mixtures contain unreacted phenol, oligomers, and isomers. Purification involves:

  • Crystallization : Dissolving the crude product in ethanol-water mixtures (3:1 v/v) and cooling to 5°C yields >98% pure crystals.

  • Distillation : Vacuum distillation (0.1 mmHg, 150°C) removes residual phenol.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Preparation Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Batch Acid Catalysis7892ModerateHigh solvent waste
Continuous Flow9297HighLow waste generation
Solid Acid Catalysis8595HighCatalyst recyclable

Emerging Methodologies

Recent advancements explore enzymatic catalysis and green chemistry principles. Lipase-based catalysts in non-aqueous media have achieved 70% yield at 40°C, though industrial adoption remains limited .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(1,2-ethenediyl)bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: The phenol groups can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products

    Oxidation: Quinones

    Reduction: Dihydroxy derivatives

    Substitution: Nitro and halogenated phenol derivatives

Scientific Research Applications

Phenol, 4,4’-(1,2-ethenediyl)bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: This compound is studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Research is being conducted on its potential use in pharmaceuticals, particularly in the development of drugs with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of high-performance materials such as resins and coatings.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(1,2-ethenediyl)bis- involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

4,4′-Ethylenebis(2,6-di-tert-butylphenol)

  • Molecular Formula : C₃₀H₄₆O₂
  • Key Features: Bulky tert-butyl groups at the 2,6-positions of the phenol rings enhance steric hindrance, improving oxidative stability .
  • Applications : Widely used as an antioxidant in polymers and lubricants .
  • Contrast: Unlike the unsubstituted ethenediyl-bis-phenol, this compound lacks fluorescence due to electron-withdrawing tert-butyl groups but excels in thermal stability .

4,4'-Diamino-2,2'-stilbenedisulfonic Acid

  • Molecular Formula : C₁₄H₁₄N₂O₆S₂
  • Key Features: Amino (–NH₂) and sulfonic acid (–SO₃H) substituents increase water solubility and reactivity .
  • Applications : Intermediate in dye synthesis (e.g., optical brighteners) and biomedical imaging .

Derivatives with Modified Bridging Groups

1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene (TPE-DOH)

  • Molecular Formula : C₂₆H₂₀O₂
  • Key Features : Additional phenyl groups on the ethenediyl bridge create a tetraphenylethylene (TPE) core, inducing aggregation-induced emission (AIE) .
  • Applications : AIE-active probes for bioimaging and organic electronics .

Fosfestrol Tetrasodium Salt

  • Molecular Formula : C₁₈H₁₈Na₄O₈P₂
  • Key Features : Phosphate ester derivatives improve solubility and enable prodrug activation in cancer therapy .
  • Contrast : Unlike the parent compound, fosfestrol is metabolically cleaved to release cytotoxic diethylstilbestrol .

Electronic and Functional Modifications

4,4'-Dimethoxystilbene

  • Molecular Formula : C₁₆H₁₆O₂
  • Key Features : Methoxy (–OCH₃) groups replace hydroxyls, increasing lipophilicity and shifting UV absorption to longer wavelengths .
  • Applications : Used in photodynamic therapy and organic semiconductors .

Tetrapotassium 4,4'-(1,2-ethenediyl)bis[2-(3-sulfophenyl)diazenesulfonate] (DAS)

  • Molecular Formula : C₁₄H₁₀K₄N₄O₁₀S₄
  • Key Features : Sulfonate and diazo groups enable two-photon polymerization (2PP) in biofabrication .
  • Applications : Biocompatible photoinitiator for 3D-printed hydrogels .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties Applications References
Phenol, 4,4'-(1,2-ethenediyl)bis- C₁₄H₁₂O₂ –OH 212.08 Fluorescent, planar structure Photoinitiators, fluorescence
4,4′-Ethylenebis(2,6-di-tert-butylphenol) C₃₀H₄₆O₂ –C(CH₃)₃ 438.70 High thermal stability Polymer antioxidants
4,4'-Diamino-2,2'-stilbenedisulfonic Acid C₁₄H₁₄N₂O₆S₂ –NH₂, –SO₃H 370.39 Water-soluble, carcinogenic Dyes, fluorescent agents
TPE-DOH C₂₆H₂₀O₂ Phenyl groups 364.44 AIE activity Bioimaging
Fosfestrol Tetrasodium Salt C₁₈H₁₈Na₄O₈P₂ Phosphate esters 532.24 Prodrug activation Cancer therapy
4,4'-Dimethoxystilbene C₁₆H₁₆O₂ –OCH₃ 240.29 Lipophilic, red-shifted absorption Photodynamic therapy

Research Findings and Contradictions

  • Fluorescence vs. Stability : The unsubstituted compound’s fluorescence is advantageous for sensing, but its stability is inferior to tert-butyl-substituted analogues in high-temperature applications .

Biological Activity

Phenol, 4,4'-(1,2-ethenediyl)bis- (commonly known as 4,4'-dihydroxystilbene or trans-resveratrol) is a naturally occurring phenolic compound renowned for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C14H12O2
  • Molecular Weight : 212.24 g/mol
  • CAS Number : 5282363

1. Antioxidant Activity

4,4'-Dihydroxystilbene exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress. It has been shown to scavenge free radicals effectively, thus protecting cells from oxidative damage.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Source
4,4'-Dihydroxystilbene25Olive Oil Extracts
Quercetin20Various Sources
Vitamin C50Standard Reference

2. Anticancer Properties

Research indicates that 4,4'-dihydroxystilbene can inhibit the proliferation of various cancer cell lines. Studies have demonstrated its effectiveness against breast cancer (MCF-7), colon cancer (HT-29), and leukemia (HL-60) cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human cervical (HeLa) and colon (SW48) cancer cell lines found that phenolic extracts containing 4,4'-dihydroxystilbene inhibited cell viability in a dose-dependent manner. The combination of these extracts with traditional chemotherapy drugs enhanced their efficacy .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This effect is mediated through various signaling pathways including NF-kB inhibition.

Table 2: Anti-inflammatory Effects

Inflammatory MarkerEffect of 4,4'-Dihydroxystilbene
COX-2Inhibition
IL-6Decrease in secretion
TNF-alphaReduction in expression

4. Cardiovascular Benefits

Phenol, 4,4'-(1,2-ethenediyl)bis- has been linked to cardiovascular health improvements. It promotes endothelial function and reduces LDL oxidation, which are vital for preventing atherosclerosis.

The biological activity of 4,4'-dihydroxystilbene can be attributed to several mechanisms:

  • Antioxidant Mechanism : By donating electrons to free radicals and chelating metal ions.
  • Gene Regulation : Modulating the expression of genes involved in inflammation and apoptosis.
  • Enzyme Inhibition : Targeting specific enzymes like COX-2 and lipoxygenases.

Safety and Toxicology

While phenolic compounds generally exhibit low toxicity levels, studies have indicated potential skin irritations upon direct contact with concentrated forms . Long-term exposure assessments are necessary to fully understand the safety profile of this compound in various applications.

Q & A

Q. How does the compound's electronic structure compare to its halogenated derivatives in OLED applications?

  • Methodological Answer : Perform cyclic voltammetry to compare HOMO/LUMO levels. Halogenation (e.g., Cl, Br) lowers LUMO energy, improving electron injection in OLEDs. Compare electroluminescence efficiency using device architectures with ITO/PEDOT:PSS/EML/LiF/Al layers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenol, 4,4'-(1,2-ethenediyl)bis-
Reactant of Route 2
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Phenol, 4,4'-(1,2-ethenediyl)bis-

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